(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide
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Overview
Description
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-chloro-6-fluorophenol with a suitable methoxylating agent under controlled conditions.
Coupling with Chlorophenylmethylamine: The methoxyphenyl intermediate is then coupled with 3-chlorophenylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Prop-2-enamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with similar structural features.
2-Fluorodeschloroketamine: A compound with a fluorine atom and similar aromatic structure.
Uniqueness
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide is unique due to its specific combination of functional groups and molecular configuration, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2FNO2/c24-18-4-1-3-17(13-18)14-27-23(28)12-9-16-7-10-19(11-8-16)29-15-20-21(25)5-2-6-22(20)26/h1-13H,14-15H2,(H,27,28)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARKACDAXXMSFI-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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